6-O-(beta-D-xilopiranósil)-D-glucopiranosa

Descripción general

Descripción

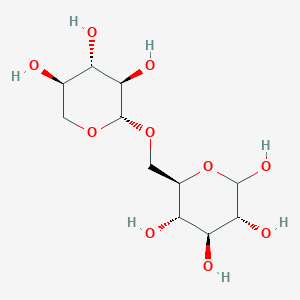

6-O-(beta-D-xylopyranosyl)-D-glucopyranose is a disaccharide derivative consisting of a beta-D-glucopyranoside that has a beta-D-xylopyranosyl residue attached at position 6 . This compound is a type of carbohydrate derivative and is known for its structural uniqueness and biological significance.

Aplicaciones Científicas De Investigación

Biochemical Studies

6-O-(beta-D-xylopyranosyl)-D-glucopyranose is utilized in biochemical research to study glycosylation processes and enzyme interactions. Its structure allows researchers to investigate how glycosides affect metabolic pathways and cellular functions.

Pharmacological Research

This compound has been studied for its potential therapeutic effects. Research indicates that it may possess anti-inflammatory and immunomodulatory properties, making it a candidate for drug development aimed at treating various diseases, including diabetes and cancer.

Food Science

In food science, 6-O-(beta-D-xylopyranosyl)-D-glucopyranose is explored for its role as a prebiotic. It can enhance gut health by promoting the growth of beneficial microbiota, which is crucial for digestive health and overall well-being.

Agricultural Applications

Research has shown that this disaccharide can be used as a natural pesticide or growth enhancer in agriculture. Its application can improve plant resilience against pathogens and environmental stressors.

Synthesis of Complex Carbohydrates

In organic chemistry, 6-O-(beta-D-xylopyranosyl)-D-glucopyranose serves as a building block for synthesizing more complex carbohydrates. This property is significant for producing glycoproteins and other polysaccharides used in various industrial applications.

Case Study 1: Therapeutic Potential

A study published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of 6-O-(beta-D-xylopyranosyl)-D-glucopyranose in vitro. Researchers found that it inhibited pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Study 2: Prebiotic Effects

Research conducted by the International Journal of Food Sciences demonstrated that this compound significantly increased the population of beneficial gut bacteria in animal models. The findings support its use as a functional ingredient in food products aimed at improving gut health.

Case Study 3: Agricultural Benefits

An investigation reported in Agricultural Sciences revealed that applying 6-O-(beta-D-xylopyranosyl)-D-glucopyranose to crops improved their resistance to fungal infections and enhanced growth rates under stress conditions.

Summary Table of Applications

Mecanismo De Acción

Biochemical Pathways

The compound is likely involved in carbohydrate metabolism pathways, given its structure as a disaccharide derivative .

Action Environment

Environmental factors such as pH, temperature, and the presence of specific enzymes may influence the action, efficacy, and stability of 6-O-(beta-D-xylopyranosyl)-D-glucopyranose . .

Análisis Bioquímico

Biochemical Properties

It is known that this compound is involved in the metabolism of xylan, a type of hemicellulose . Xylan is a linear polymer of β-D-xylopyranosyl units linked by (1–4) glycosidic bonds . The enzymes involved in the hydrolysis of xylan, such as endo-1,4-β-xylanase and β-xylosidase, may interact with 6-O-(beta-D-xylopyranosyl)-D-glucopyranose .

Cellular Effects

The cellular effects of 6-O-(beta-D-xylopyranosyl)-D-glucopyranose are not well-studied. It is known that similar compounds can have significant effects on cells. For example, Astragaloside IV, a compound that also contains a β-D-xylopyranosyl-β-D-glucopyranoside structure, has been shown to inhibit spontaneous synaptic transmission and synchronized Ca2+ oscillations in hippocampal neurons .

Molecular Mechanism

The molecular mechanism of action of 6-O-(beta-D-xylopyranosyl)-D-glucopyranose is not fully understood. It is known that similar compounds can interact with various biomolecules. For example, two glycosyltransferases from Camellia sinensis, UGT85K11 and UGT94P1, have been shown to convert volatile organic compounds into β-primeverosides by sequential glucosylation and xylosylation, respectively .

Temporal Effects in Laboratory Settings

It is known that similar compounds can be stable and have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that similar compounds can have significant effects in animal models .

Metabolic Pathways

It is known that similar compounds can be involved in various metabolic pathways .

Transport and Distribution

It is known that similar compounds can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that similar compounds can be localized to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-(beta-D-xylopyranosyl)-D-glucopyranose typically involves the glycosylation of D-glucose with D-xylose. This process can be achieved through chemical or enzymatic methods. Chemical synthesis often involves the use of glycosyl donors and acceptors under specific reaction conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production of 6-O-(beta-D-xylopyranosyl)-D-glucopyranose may involve the extraction of natural sources followed by chemical modification. The compound can be isolated from plants or other natural sources and then subjected to glycosylation reactions to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions

6-O-(beta-D-xylopyranosyl)-D-glucopyranose undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: Hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

Comparación Con Compuestos Similares

Similar Compounds

6-O-(beta-D-xylopyranosyl)-beta-D-glucopyranoside: A closely related compound with similar structural features.

2-Oxo-2H-chromen-7-yl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside: Another derivative with additional functional groups.

Uniqueness

6-O-(beta-D-xylopyranosyl)-D-glucopyranose is unique due to its specific glycosylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications .

Actividad Biológica

6-O-(beta-D-xylopyranosyl)-D-glucopyranose, also known as beta-D-xylopyranosyl-(1→6)-D-glucopyranose, is a disaccharide that features a beta-D-xylopyranosyl group linked to the 6-position of D-glucopyranose. This compound is of significant interest in the field of glycoscience due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The structural formula of 6-O-(beta-D-xylopyranosyl)-D-glucopyranose can be represented as follows:

This compound consists of two sugar moieties: a D-glucose and a D-xylose, which are linked via a glycosidic bond. The presence of the xylopyranosyl group contributes to its unique chemical properties and biological activities.

Antioxidant Activity

Research indicates that derivatives of beta-D-xylopyranosyl compounds exhibit significant antioxidant properties. For instance, studies have shown that beta-D-xylopyranosyl hydroxybenzoates demonstrate high radical scavenging activity against DPPH radicals, suggesting that these compounds can effectively neutralize free radicals and may play a role in preventing oxidative stress-related diseases .

Anti-Inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in keratinocytes stimulated by inflammatory agents. This suggests potential therapeutic applications in treating inflammatory skin conditions like atopic dermatitis .

Antimicrobial Activity

Preliminary studies suggest that 6-O-(beta-D-xylopyranosyl)-D-glucopyranose may possess antimicrobial properties. Its structural components may enhance its interaction with microbial cell walls, thereby exhibiting inhibitory effects on various pathogens. Further research is needed to elucidate the specific mechanisms of action and efficacy against different microbial strains.

Study on Antioxidant Properties

A comparative study evaluated the antioxidant activities of various hydroxybenzoates, including beta-D-xylopyranosyl derivatives. The results indicated that these compounds outperformed traditional antioxidants like α-tocopherol in scavenging DPPH radicals, highlighting their potential use as natural antioxidants in food and pharmaceutical industries .

Study on Anti-Inflammatory Activity

In a recent study focusing on skin inflammation, 6-O-(beta-D-xylopyranosyl)-D-glucopyranose was tested for its ability to reduce cytokine levels in TNF-α/IFN-γ-stimulated HaCaT cells. The findings showed a significant decrease in IL-1β levels even at low concentrations (0.625 μM), suggesting its effectiveness as an anti-inflammatory agent .

The biological activity of 6-O-(beta-D-xylopyranosyl)-D-glucopyranose is likely mediated through several mechanisms:

- Radical Scavenging : The hydroxyl groups present in the structure may donate electrons to free radicals, neutralizing them.

- Cytokine Inhibition : The compound may interfere with signaling pathways involved in inflammation, leading to reduced cytokine production.

- Cell Membrane Interaction : Its sugar moieties may enhance binding to cellular receptors or membranes, influencing microbial growth or inflammatory responses.

Propiedades

Número CAS |

26531-85-1 |

|---|---|

Fórmula molecular |

C11H20O10 |

Peso molecular |

312.27 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C11H20O10/c12-1-4(13)7(16)8(17)5(14)2-20-11-10(19)9(18)6(15)3-21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+/m0/s1 |

Clave InChI |

XOPPYWGGTZVUFP-DLWPFLMGSA-N |

SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O |

SMILES isomérico |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O |

SMILES canónico |

C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O |

Apariencia |

Powder |

Sinónimos |

6-(β-D-Xylosido)-D-glucose; 6-O-β-D-xylopyranosyl-D-glucose; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.